molecular formula C22H15BrCl2N2O4 B11548401 3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11548401
M. Wt: 522.2 g/mol
InChI Key: DCOJVAOTXZYRCZ-RPPGKUMJSA-N
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Description

3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a synthetic organic compound characterized by its complex structure, which includes both aromatic and halogenated functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Formation of 2-(2,4-Dichlorophenoxy)acetamide: The acid is then converted to its amide form using ammonia or an amine.

    Synthesis of the Imino Intermediate: The amide is reacted with formaldehyde and aniline to form the imino intermediate.

    Coupling with 2-Bromobenzoic Acid: Finally, the imino intermediate is coupled with 2-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzoate moieties.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Halogenated aromatic rings in the compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its structural complexity, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of halogenated aromatic compounds with biological systems.

Industry

    Agriculture: Potential use as a herbicide or pesticide due to its ability to interfere with plant growth processes.

    Polymer Science: It can be incorporated into polymers to impart specific properties such as increased stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The compound’s halogenated aromatic rings can interact with hydrophobic pockets in proteins, while the imino and amido groups can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with a simpler structure.

    2-Bromobenzoic Acid: Shares the brominated aromatic ring but lacks the complex imino and amido functionalities.

    2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with additional chlorine atoms, leading to different biological activity.

Uniqueness

3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its combination of halogenated aromatic rings and imino functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H15BrCl2N2O4

Molecular Weight

522.2 g/mol

IUPAC Name

[3-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H15BrCl2N2O4/c23-18-7-2-1-6-17(18)22(29)31-16-5-3-4-14(10-16)12-26-27-21(28)13-30-20-9-8-15(24)11-19(20)25/h1-12H,13H2,(H,27,28)/b26-12+

InChI Key

DCOJVAOTXZYRCZ-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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